2-(4-Hydroxybutylamino)benzonitrile
Description
Benzonitrile derivatives are a class of aromatic compounds characterized by a nitrile group (-CN) attached to a benzene ring. These compounds exhibit diverse biological and physicochemical properties depending on their substituents.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-hydroxybutylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-14/h1-2,5-6,13-14H,3-4,7-8H2 |
InChI Key |
FNQFDGOIGDXZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Benzonitrile Derivatives
Cytotoxic Activity in Cancer Cell Lines
Several benzonitrile derivatives demonstrate significant cytotoxic activity, as highlighted in studies on letrozole analogs (). Key compounds include:
Structural Insights :
Structural and Functional Group Variations
Triazole-Containing Derivatives ():
Compounds like 4-[hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile (3) and fluorinated analogs (e.g., 4) feature:
- Stability : Hemiaminal structures with triazole rings exhibit enhanced metabolic stability due to rigid conformations .
- Synthesis Complexity : Multi-step reactions requiring catalysts (e.g., Pd/C) and precise conditions (e.g., microwave irradiation) .
Alkylamino-Substituted Derivatives:
- 4-(Hexylamino)benzonitrile (): Classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure), necessitating professional handling .
- 4-(Ethylaminomethyl)benzonitrile (): Lower molecular weight (146.19 g/mol) and simpler synthesis routes (11 reported methods) compared to triazole derivatives .
Comparison Table: Physicochemical Properties
Recommendations :
- Prioritize in vitro assays to compare 2-(4-Hydroxybutylamino)benzonitrile with analogs like 1c and 1h.
- Explore applications in materials science, leveraging hydroxyl groups for hydrogen-bonded networks.
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